2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole
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Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. The chemical properties might include reactivity with other substances and stability under various conditions .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of compounds within the triazoloquinoxaline family, exploring their chemical properties and reactivity. For example, studies have detailed the synthesis of triazoloquinoxaline derivatives through various chemical reactions, highlighting the versatility and potential for chemical manipulation of these compounds (Postovskii & Koshel', 1970), (Fathalla, 2015).
Pharmacological Activities
Compounds featuring triazoloquinoxaline and related structures have been evaluated for their pharmacological activities, including antimicrobial, anticonvulsant, and antitubercular properties. For instance, certain triazoloquinoxaline derivatives demonstrated significant anticonvulsant activity in preclinical models (Chen et al., 2007), and others were found to possess antimicrobial effects against various pathogens (Badran et al., 2003), indicating their potential in developing new therapeutic agents.
Anticancer Research
The design and synthesis of triazoloquinoxaline derivatives have also been directed towards evaluating their anticancer activities. Certain compounds within this family have shown promising results against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Reddy et al., 2015).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-14(2)22-28-29-23-25(27-17-8-6-7-9-19(17)30(22)23)34-13-18-15(3)33-24(26-18)16-10-11-20(31-4)21(12-16)32-5/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQCMYLCJHRHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole |
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